

# S63845: In Vitro Protocols for Hematological Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | S63845  |           |
| Cat. No.:            | B610636 | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] Overexpression of MCL-1 is a common mechanism of resistance to apoptosis in various hematological malignancies, making it a compelling therapeutic target. S63845 binds to the BH3-binding groove of MCL-1 with high affinity, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[4][5] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, resulting in cancer cell death.[1][2] [4] These application notes provide detailed in vitro protocols for evaluating the efficacy and mechanism of action of S63845 in hematological cancer cell lines.

## **Data Presentation**

# Table 1: In Vitro Efficacy of S63845 in Hematological Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of **S63845** in a panel of human hematological cancer cell lines after a 48-hour treatment period. Sensitivity is categorized as follows: Sensitive (IC50 < 0.1  $\mu$ M), Moderately Sensitive (0.1  $\mu$ M < IC50 < 1  $\mu$ M), and Insensitive (IC50 > 1  $\mu$ M).



| Cell Line         | Cancer<br>Type                 | IC50 (μM)     | Sensitivity             | Cytogenetic<br>Abnormaliti<br>es | p53 Status        |
|-------------------|--------------------------------|---------------|-------------------------|----------------------------------|-------------------|
| H929              | Multiple<br>Myeloma            | < 0.1         | Sensitive               | t(4;14)                          | Mutated           |
| AMO1              | Multiple<br>Myeloma            | < 0.1         | Sensitive               | t(11;14)                         | Wild Type         |
| KMS-12-PE         | Multiple<br>Myeloma            | < 0.1         | Sensitive               | t(11;14)                         | Wild Type         |
| U-2946            | Lymphoma                       | ~0.1          | Moderately<br>Sensitive | Not Specified                    | Not Specified     |
| MAVER-1           | Lymphoma                       | > 1           | Insensitive             | Not Specified                    | Not Specified     |
| K562              | Chronic<br>Myeloid<br>Leukemia | >1            | Insensitive             | t(9;22)                          | Wild Type         |
| Eμ-Myc<br>(Mouse) | Lymphoma                       | 0.161 - 0.282 | Moderately<br>Sensitive | Not<br>Applicable                | Not<br>Applicable |

Data compiled from Kotschy, A. et al. Nature 2016 and other sources.[4][6]

## **Signaling Pathway Diagram**

The following diagram illustrates the mechanism of action of **S63845** in inducing apoptosis.





Seed cells in 96-well plate





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 6. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [S63845: In Vitro Protocols for Hematological Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610636#s63845-in-vitro-protocol-for-hematological-cancer-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com